2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of tetrahydrofuran and imidazo[4,5-b]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine core, which can then be further functionalized to introduce the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of environmentally friendly and cost-effective methods is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds are also nitrogen-containing heterocycles with significant medicinal chemistry applications.
Uniqueness
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H11N3O/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,11,12,13) |
InChI Key |
BZQYSNKPSRQWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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